Cas no 16290-94-1 (2,5-Dimethoxypyrimidine)

2,5-Dimethoxypyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with methoxy groups at the 2 and 5 positions. This structure imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its electron-rich aromatic system facilitates selective functionalization, enabling the construction of complex molecules. The compound's high purity and consistent quality ensure reliable performance in cross-coupling reactions, nucleophilic substitutions, and other transformations. Its stability under various conditions further enhances its utility in multi-step synthetic routes. Researchers value 2,5-dimethoxypyrimidine for its versatility and efficiency in producing biologically active compounds.
2,5-Dimethoxypyrimidine structure
2,5-Dimethoxypyrimidine structure
Product Name:2,5-Dimethoxypyrimidine
CAS No:16290-94-1
MF:C6H8N2O2
MW:140.139921188354
CID:121556
PubChem ID:587791
Update Time:2025-11-02

2,5-Dimethoxypyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dimethoxypyrimidine
    • Pyrimidine, 2,5-dimethoxy- (8CI,9CI)
    • Pyrimidine,2,5-dimethoxy-
    • 2,5-Dimethoxypyrimidin
    • 2,5-dimethoxy-pyrimidine
    • AC1LBRKW
    • AK-63353
    • KB-17998
    • SureCN3825167
    • 16290-94-1
    • DTXSID90343155
    • SB55840
    • Q63409005
    • Pyrimidine, 2,5-dimethoxy-
    • SCHEMBL3825167
    • JCDHBXYIWAUNSH-UHFFFAOYSA-N
    • DTXCID50294235
    • DB-346516
    • MDL: MFCD18411893
    • Inchi: 1S/C6H8N2O2/c1-9-5-3-7-6(10-2)8-4-5/h3-4H,1-2H3
    • InChI Key: JCDHBXYIWAUNSH-UHFFFAOYSA-N
    • SMILES: O(C)C1=CN=C(N=C1)OC

Computed Properties

  • Exact Mass: 140.05864
  • Monoisotopic Mass: 140.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 91.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 44.2Ų

Experimental Properties

  • PSA: 44.24

2,5-Dimethoxypyrimidine Pricemore >>

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Additional information on 2,5-Dimethoxypyrimidine

2,5-Dimethoxypyrimidine (CAS 16290-94-1): Properties, Applications, and Market Insights

2,5-Dimethoxypyrimidine (CAS 16290-94-1) is a versatile heterocyclic compound with a molecular formula of C6H8N2O2. This dimethoxy-substituted pyrimidine derivative has gained significant attention in pharmaceutical and agrochemical research due to its unique structural features and reactivity. The compound's pyrimidine core serves as a crucial building block in medicinal chemistry, making it valuable for drug discovery and development.

The chemical structure of 2,5-dimethoxypyrimidine features two methoxy groups at the 2- and 5-positions of the pyrimidine ring, which significantly influences its physical and chemical properties. With a molecular weight of 140.14 g/mol, this compound typically appears as a white to off-white crystalline powder. Its solubility profile shows moderate solubility in common organic solvents like methanol, ethanol, and dichloromethane, while being less soluble in water. These characteristics make it particularly useful in various synthetic applications.

In pharmaceutical applications, 2,5-dimethoxypyrimidine 16290-94-1 serves as a key intermediate for the synthesis of numerous bioactive molecules. Researchers have utilized this compound in developing potential therapeutic agents targeting various diseases. The pyrimidine derivatives market has seen growing demand due to their importance in antiviral, anticancer, and anti-inflammatory drug development. Recent studies highlight its potential in creating novel kinase inhibitors, a hot topic in cancer research.

The agrochemical industry also benefits from 2,5-dimethoxypyrimidine-based compounds, where they're incorporated into herbicides and fungicides. With increasing global focus on sustainable agriculture and crop protection, this compound's derivatives are being investigated for their efficacy against resistant plant pathogens. The agrochemical intermediates market is projected to grow significantly, driven by the need for more efficient and environmentally friendly solutions.

From a synthetic chemistry perspective, 2,5-dimethoxypyrimidine CAS 16290-94-1 offers excellent opportunities for further functionalization. Chemists can modify the pyrimidine ring through various reactions, including halogenation, amination, and cross-coupling reactions. These transformations enable the creation of diverse molecular libraries for high-throughput screening in drug discovery. The compound's reactivity makes it valuable for medicinal chemistry research and structure-activity relationship studies.

Recent advancements in green chemistry have explored more sustainable synthesis routes for dimethoxypyrimidine derivatives. Researchers are developing catalytic methods and alternative solvents to reduce environmental impact while maintaining high yields. These innovations align with the pharmaceutical industry's growing emphasis on sustainable manufacturing processes, a topic receiving considerable attention in scientific literature and industry conferences.

The global market for pyrimidine intermediates like 2,5-dimethoxypyrimidine continues to expand, driven by pharmaceutical R&D investments and agricultural chemical development. Market analysts note increasing demand from Asia-Pacific regions, particularly from India and China, where pharmaceutical manufacturing capabilities are rapidly growing. Quality standards and regulatory compliance remain critical factors for suppliers, with cGMP certification becoming increasingly important for manufacturers.

Storage and handling of 2,5-dimethoxypyrimidine 16290-94-1 require standard laboratory precautions. The compound should be stored in a cool, dry place away from direct sunlight and moisture. Proper personal protective equipment, including gloves and safety glasses, is recommended when handling this chemical. These handling procedures are typical for most organic synthesis intermediates used in research and industrial applications.

Analytical characterization of 2,5-dimethoxypyrimidine typically involves techniques such as HPLC, GC-MS, and NMR spectroscopy. Purity assessment is crucial for pharmaceutical applications, where impurities might affect downstream reactions or biological activity. Advanced analytical methods continue to improve quality control processes for fine chemicals like this compound, ensuring consistent performance in various applications.

Future research directions for 2,5-dimethoxypyrimidine derivatives may explore their potential in materials science, particularly in organic electronics and photovoltaic applications. The compound's electron-rich aromatic system makes it interesting for developing novel organic semiconductors. Additionally, its use in metal-organic frameworks (MOFs) and other advanced materials represents an emerging application area that could drive future demand.

For researchers sourcing 2,5-dimethoxypyrimidine CAS 16290-94-1, it's essential to verify supplier credentials and request certificates of analysis. Reputable chemical suppliers typically provide detailed technical data sheets, including purity specifications, solubility data, and safety information. These documents are particularly important for pharmaceutical applications where regulatory compliance is mandatory.

The patent landscape surrounding pyrimidine derivatives continues to grow, with numerous applications filed for novel compounds containing the 2,5-dimethoxypyrimidine scaffold. Intellectual property protection remains a key consideration for pharmaceutical companies developing new drugs based on this chemical structure. Recent patent filings indicate sustained interest in this compound class across multiple therapeutic areas.

In conclusion, 2,5-dimethoxypyrimidine (16290-94-1) represents an important building block in modern chemical research with diverse applications in pharmaceuticals, agrochemicals, and potentially materials science. Its unique structural features and synthetic versatility ensure continued relevance in scientific research and industrial applications. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its position as a valuable tool for chemists and researchers worldwide.

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